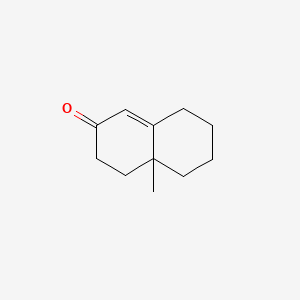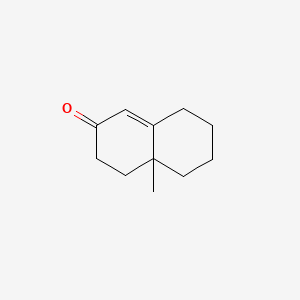
N,N'-Divanillylideneethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Divanillylideneethylenediamine is an organic compound with the molecular formula C18H20N2O4 and a molecular weight of 328.371 g/mol . It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Divanillylideneethylenediamine typically involves the condensation reaction between vanillin and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2 Vanillin} + \text{Ethylenediamine} \rightarrow \text{N,N’-Divanillylideneethylenediamine} + \text{Water} ]
Industrial Production Methods: While specific industrial production methods for N,N’-Divanillylideneethylenediamine are not widely documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Divanillylideneethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,N’-Divanillylideneethylenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-Divanillylideneethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- N,N’-Diethylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Diphenylethylenediamine
Comparison: N,N’-Divanillylideneethylenediamine is unique due to the presence of vanillin moieties, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antioxidant and antimicrobial activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41349-57-9 |
|---|---|
Formule moléculaire |
C18H20N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]ethyliminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-13(3-5-15(17)21)11-19-7-8-20-12-14-4-6-16(22)18(10-14)24-2/h3-6,9-12,21-22H,7-8H2,1-2H3 |
Clé InChI |
XZTBGZJDASVCCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=NCCN=CC2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



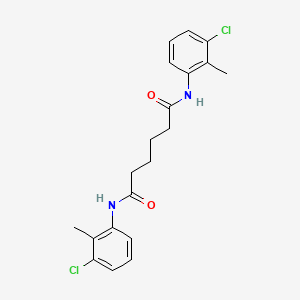
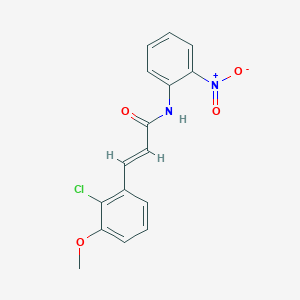
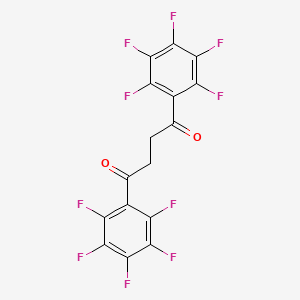
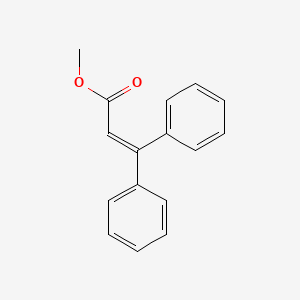



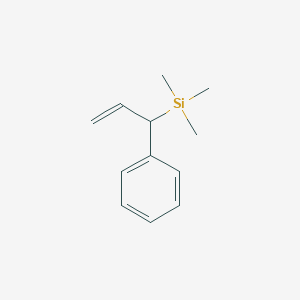
![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
